5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
CAS No.: 1909294-13-8
Cat. No.: VC7382342
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909294-13-8 |
|---|---|
| Molecular Formula | C8H16Cl2N4O |
| Molecular Weight | 255.14 |
| IUPAC Name | 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 |
| Standard InChI Key | IRJIHHIIELNCIT-VJBFUYBPSA-N |
| SMILES | CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule comprises two interconnected heterocycles:
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A pyrrolidine ring substituted with a methoxy group at the 4-position
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A 1,2,4-triazole ring methylated at the 3-position
The stereochemical arrangement at C2 (S-configuration) and C4 (R-configuration) creates distinct spatial orientations that govern molecular recognition processes. X-ray crystallographic analyses of analogous compounds reveal chair conformations in the pyrrolidine ring, with the methoxy group adopting equatorial positions to minimize steric strain.
Salt Formation and Stabilization
As a dihydrochloride salt, the compound exists as a zwitterionic species in aqueous media. Protonation occurs preferentially at the triazole ring's N1 and N4 positions, as evidenced by pKa measurements of similar triazoles (N1 pKa ≈ 2.3; N4 pKa ≈ 4.1). This dual protonation enhances water solubility (>50 mg/mL at 25°C) while maintaining stability in solid-state formulations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆Cl₂N₄O |
| Molecular Weight | 255.14 g/mol |
| IUPAC Name | 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride |
| InChI Key | IRJIHHIIELNCIT-VJBFUYBPSA-N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis Protocol
Industrial production employs a six-stage sequence:
Stage 1: Pyrrolidine Precursor Synthesis
(2S,4R)-4-Methoxypyrrolidine is prepared via asymmetric hydrogenation of a substituted pyrroline using a Ru-BINAP catalyst (≥98% ee).
Stage 2: Triazole Ring Formation
Cyclization of thiosemicarbazide derivatives under acidic conditions generates the 1,2,4-triazole core. Optimal yields (72-78%) are achieved using HCl/EtOH at 80°C.
Stage 3: Coupling Reaction
Mitsunobu conditions (DIAD, PPh₃) mediate the stereospecific attachment of the pyrrolidine moiety to the triazole ring. Solvent screening identifies THF as optimal (conversion >95%).
Stage 4: Salt Formation
Treatment with hydrochloric acid (2.2 eq) in iPrOH precipitates the dihydrochloride salt. Controlled crystallization at 4°C yields particles with uniform morphology (D90 < 50 μm).
Physicochemical Properties
Thermal Stability Profile
Differential scanning calorimetry (DSC) shows:
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Glass transition (Tg): 118°C
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Decomposition onset: 240°C
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Residual solvent content: <0.5% (ICH Q3C limits)
The dihydrochloride form demonstrates superior stability compared to the free base, with accelerated stability studies (40°C/75% RH) showing <2% degradation over 6 months.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 52 ± 3 |
| Ethanol | 18 ± 2 |
| Dichloromethane | <0.1 |
| Simulated Gastric Fluid | 49 ± 4 |
Biological Activity and Mechanisms
Enzymatic Inhibition
In vitro assays demonstrate potent inhibition of fungal CYP51 (IC₅₀ = 0.8 μM), comparable to fluconazole (IC₅₀ = 1.2 μM). Molecular docking simulations reveal hydrogen bonding between the triazole N4 and the heme propionate group.
Antibacterial Effects
Against Gram-positive pathogens:
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 2 |
| E. faecalis | 8 |
| MRSA | 4 |
The methyl group at C3 enhances membrane penetration, while the methoxy substituent modulates target affinity.
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for azole-resistant fungal infections
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Synergistic effects observed with β-lactam antibiotics (FICI ≤0.5)
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
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Ligand in transition metal catalysis (Pd coupling reactions)
| Parameter | Rating |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg |
| Skin Irritation | Non-irritating |
| Ocular Hazard | Category 2B |
Storage requires controlled room temperature (15-30°C) in amber glass containers with desiccant packs.
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